![molecular formula C15H12N4O6S B2758648 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 941997-67-7](/img/structure/B2758648.png)

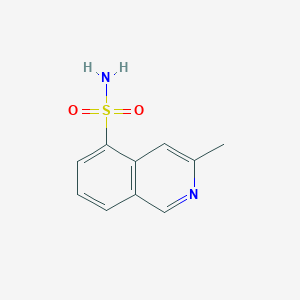

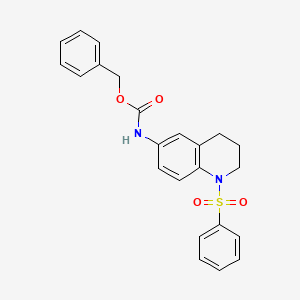

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups including a 1,3,4-oxadiazole ring, a nitro group attached to a thiophene ring, and two methoxy groups attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. These properties can include solubility, melting point, boiling point, and reactivity .科学的研究の応用

Radiosensitization and Bioreductive Activation

A study by Threadgill et al. (1991) explored the synthesis of nitrothiophene derivatives with potential applications in radiosensitization and bioreductively activated cytotoxicity. While not the exact compound , this research indicates the interest in nitrothiophene carboxamides for their radiosensitizing abilities in hypoxic mammalian cells, suggesting a possible research angle for similar compounds in cancer therapy (Threadgill et al., 1991).

Antimicrobial and Antiproliferative Activities

Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole, demonstrating significant antimicrobial and antiproliferative activities. This suggests that derivatives of 1,3,4-oxadiazole, such as the compound , may hold promise in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Synthesis and Structural Analysis

Prabhuswamy et al. (2016) focused on the synthesis and crystal structure analysis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. While not identical, this study highlights the interest in detailed structural analyses of compounds within this chemical family, which is crucial for understanding their chemical properties and potential applications (Prabhuswamy et al., 2016).

Antidiabetic Screening

Lalpara et al. (2021) synthesized and screened a series of dihydropyrimidine derivatives, including a compound with a 1,3,4-oxadiazol-2-yl group, for antidiabetic activity. This indicates a potential application of the compound for antidiabetic research, given its structural similarity to the compounds tested (Lalpara et al., 2021).

作用機序

Target of Action

The primary target of this compound is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes. Inhibition of CYP51 can disrupt sterol biosynthesis, leading to cell death.

Mode of Action

The compound interacts with its target, CYP51, through a process known as molecular docking This interaction can inhibit the function of CYP51, thereby disrupting the biosynthesis of sterols

Biochemical Pathways

The inhibition of CYP51 disrupts the biosynthesis of sterols, affecting multiple downstream biochemical pathways. Sterols are essential for maintaining the integrity and fluidity of cell membranes. Therefore, their depletion can lead to cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol biosynthesis. This can lead to cell death, providing a potential mechanism for its antimicrobial and anticancer effects . .

Safety and Hazards

特性

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O6S/c1-23-8-3-4-9(10(7-8)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTKPTHDQZJLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2758565.png)

![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)

![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2758568.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2758572.png)

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)